molecular formula C18H22O7 B12312827 2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12312827
M. Wt: 350.4 g/mol
InChI Key: ZMEFPRRKVCVENF-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a naphthalene ring substituted with hydroxy and methyl groups, linked to a sugar moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. One common approach is the glycosylation of a naphthalene derivative with a protected sugar moiety, followed by deprotection steps to yield the final compound. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.

    Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with fewer oxygen-containing groups.

Scientific Research Applications

2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The naphthalene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethenylphenoxy-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with different substituents on the naphthalene ring.

    2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: Contains a chromenylium moiety instead of a naphthalene ring.

Uniqueness

The uniqueness of 2-(4-Hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific substitution pattern on the naphthalene ring and the presence of a glycosidic linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H22O7

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3

InChI Key

ZMEFPRRKVCVENF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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